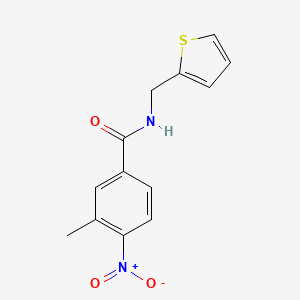![molecular formula C16H15N5OS B5698815 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide, commonly known as DAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPA is a type of thioamide compound that consists of a pyrimidine ring and a naphthalene ring.
Wissenschaftliche Forschungsanwendungen
DAPA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DAPA has been shown to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, DAPA has been shown to have herbicidal properties and has been studied for its potential use as a herbicide. In material science, DAPA has been studied for its potential use in the synthesis of metal-organic frameworks.
Wirkmechanismus
The mechanism of action of DAPA is not fully understood. However, it is believed to inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately cell death.
Biochemical and Physiological Effects:
DAPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DAPA inhibits the growth of cancer cells and viruses. It has also been shown to have antibacterial properties against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DAPA in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of DAPA. One area of research is the development of DAPA-based drugs for the treatment of various diseases. Another area of research is the development of DAPA-based herbicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of DAPA and its potential applications in material science.
Synthesemethoden
The synthesis of DAPA involves the reaction of 2-naphthylamine and 4,6-diamino-2-thiopyrimidine in the presence of acetic anhydride. The reaction takes place in a solvent such as dichloromethane or chloroform and is catalyzed by a Lewis acid such as zinc chloride. The resulting product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c17-13-8-14(18)21-16(20-13)23-9-15(22)19-12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2,(H,19,22)(H4,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJMFVKACNMEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC(=CC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)
![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)

![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)


